1-oxo-1H-isochromene-3-carboxylic acid
Overview
Description
1-oxo-1H-isochromene-3-carboxylic acid is a chemical compound belonging to the isocoumarins family. It is characterized by its molecular formula C10H6O4 and a molecular weight of 190.16 g/mol . This compound is known for its unique structure, which includes a fused benzene ring and a lactone moiety, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-oxo-1H-isochromene-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of ortho-hydroxyaryl carboxylic acids under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid or phosphoric acid to facilitate the cyclization process . Another approach involves the use of PPA (polyphosphoric acid) as a dehydrating agent to promote the formation of the lactone ring .
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to ensure the quality of the final product .
Chemical Reactions Analysis
1-oxo-1H-isochromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones using oxidizing agents such as or .
Reduction: Reduction reactions can convert the lactone moiety into a dihydro derivative using reducing agents like or .
Substitution: .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives .
Scientific Research Applications
1-oxo-1H-isochromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms and synthetic methodologies.
Biology: This compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-oxo-1H-isochromene-3-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential metabolic pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
1-oxo-1H-isochromene-3-carboxylic acid can be compared with other similar compounds such as:
7-Hydroxy-1-oxo-1H-isochromene-3-carboxylic acid: This compound has an additional hydroxyl group, which can enhance its reactivity and biological activity.
1-oxoisochroman-3-carboxylic acid: This derivative lacks the double bond in the lactone ring, resulting in different chemical properties and reactivity.
1-Oxo-1H-isochromene-3-carbaldehyde: This compound features an aldehyde group instead of a carboxylic acid, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications in various fields.
Properties
IUPAC Name |
1-oxoisochromene-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-9(12)8-5-6-3-1-2-4-7(6)10(13)14-8/h1-5H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPAMTZHVXHTKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(OC2=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323174 | |
Record name | 1-oxo-1H-isochromene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90323174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2289-03-4 | |
Record name | NSC403262 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403262 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-oxo-1H-isochromene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90323174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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